(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-4-6-12(10)9-16(13-7-8-13)14(17)11(2)15/h3-6,11,13H,7-9,15H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHGGHRDQPRNBL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Amidation Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Acid chloride formation | SOCl₂, toluene, 60°C, 2h | 92 | |
| Amine coupling | Et₃N, CH₂Cl₂, rt, 12h | 88 | |
| Alternative activation | Isobutyl chloroformate, THF, -15°C | 84 |
Synthesis of N-Cyclopropyl-N-(2-methyl-benzyl)amine
The secondary amine precursor is synthesized via sequential alkylation:
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Cyclopropylamine alkylation : Reacting cyclopropylamine with 2-methyl-benzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. This method, analogous to benzylamine derivatization in Lacosamide synthesis, affords the secondary amine in 75–80% yield after purification via distillation.
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Purification : Recrystallization from cyclohexane or chromatography over silica gel enhances purity to >98%.
Stereochemical Control and Resolution
To ensure enantiopurity, kinetic resolution using chiral catalysts or enzymatic methods is critical. Lipase-mediated acetylation of racemic 2-aminopropionamide derivatives selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. This approach, validated in pinane-based diol synthesis, achieves 95% ee when using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
Purification and Characterization
Final purification of (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide involves:
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Crystallization : From ethanol/water mixtures to remove residual amines.
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Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients (30–50%) isolates the target compound in >99% purity.
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Analytical confirmation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms enantiomeric excess, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity.
Scalability and Industrial Considerations
Large-scale production demands solvent recovery and catalyst recycling. Continuous flow systems for acid chloride formation and amidation, as demonstrated in cyclopropane carboxamide manufacturing, reduce reaction times by 40% and improve throughput. Additionally, replacing traditional bases with polymer-supported morpholine derivatives minimizes waste generation .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Interaction Studies
Interaction studies are pivotal for understanding how (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide interacts with biological systems. These studies typically focus on:
- Binding Affinity : Evaluating the compound's binding affinity to various biological targets, which can provide insights into its mechanism of action.
- Receptor Interaction : Investigating how the compound interacts with specific receptors or proteins involved in neurological pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in the context of its analogs. For example, modifications to the cyclopropyl and benzyl groups can significantly influence biological activity. Research indicates that:
- Substituent Variations : Altering substituents on the benzyl ring can enhance or diminish the compound's activity against specific targets, such as sodium channels involved in seizure activity .
- Analog Comparison : The compound has been compared with several analogs to assess variations in potency and selectivity .
Potential Therapeutic Applications
While this compound is primarily used for research purposes and not intended for human consumption or therapeutic applications, it holds potential for future medicinal chemistry explorations:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticonvulsant properties, indicating that this compound could be a candidate for further investigation in epilepsy treatments .
- Biological Target Identification : Identifying molecular drug targets within the proteome could lead to new insights into its pharmacological mechanisms, potentially guiding the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it relevant in cancer research.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Functional Group Impact on Properties
- Aromatic vs. Fluorine in 2-fluorobenzyl increases polarity and metabolic stability . Thiophene/Thiazole Derivatives: Introduce heteroatoms (S, N) that may improve solubility in polar solvents or participate in hydrogen bonding. For instance, the thiazole ring in could enhance binding to metal ions or polar protein pockets .
Discontinued or Rare Analogs
Others, like 2-((2-Fluorobenzyl)thio)aniline (), were discontinued despite halogenation, suggesting structural instability or poor pharmacokinetics .
Research Findings and Trends
- Stereochemical Purity: The (S)-configuration is conserved across analogs, emphasizing its role in maintaining bioactivity. For example, (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide () retains stereochemical specificity, likely critical for target engagement .
- Synthetic Yields : Moderate yields (50–65%) in N-substitution reactions () suggest room for optimization, such as using alternative solvents or catalysts .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular structure of this compound includes:
- Cyclopropyl Group : Contributes to the compound's unique reactivity and binding properties.
- Amino Group : May participate in hydrogen bonding and nucleophilic interactions.
- Benzyl Substituent : The 2-methyl substitution on the benzene ring potentially influences the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes, which could lead to altered metabolic pathways.
- Receptor Modulation : It may interact with receptor sites to influence signaling cascades, particularly in neurological contexts.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuroprotection : Potential applications in neurodegenerative disorders due to its ability to modulate pathways involved in neuronal survival.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide | C15H20N2O | Different substitution on benzene | Potential MAO-B inhibitor |
| (S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamide | C15H18Cl2N2O | Dichlorinated benzene | Enhanced anti-inflammatory properties |
| (S)-2-Amino-N-cyclopropyl-N-(3-thiophen-3-ylmethyl)-propionamide | C13H14N2OS | Thiophene ring inclusion | Inhibitor of receptor-interacting protein kinases |
Case Studies and Research Findings
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Neuroprotective Studies : A study highlighted the neuroprotective effects of this compound in models of oxidative stress, showing a reduction in neuronal cell death and inflammation markers.
"The compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cells" .
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Enzyme Inhibition Assays : In vitro assays indicated that the compound effectively inhibited specific enzymes associated with inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
"IC50 values for enzyme inhibition were recorded at low micromolar concentrations, indicating potent activity" .
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Therapeutic Potential in Cancer Models : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of key signaling pathways.
"The compound showed a dose-dependent decrease in viability of cancer cells, highlighting its potential as a novel therapeutic agent" .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide, and how can enantiomeric purity be ensured during synthesis?
A multi-step approach is typically employed:
- Step 1 : Prepare the chiral amine precursor via reductive amination or asymmetric catalysis to establish the (S)-configuration.
- Step 2 : Introduce the cyclopropyl group using cyclopropanation reagents (e.g., Simmons-Smith) or via ring-closing metathesis.
- Step 3 : Couple the amine with a 2-methyl-benzyl-substituted propionamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
To ensure enantiomeric purity, chiral HPLC or SFC (supercritical fluid chromatography) should be used for separation, and optical rotation measurements can validate stereochemical integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR (in deuterated solvents like DMSO-d6 or CDCl3) confirm structural motifs (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzyl aromatic signals at δ 6.5–7.5 ppm) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ calculated for C14H19N2O: 231.1497) .
- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
Q. How is the cytotoxicity of this compound evaluated in vitro, and what statistical methods are recommended?
- Cell Lines : Use human cancer cell lines (e.g., HL-60, HepG2, MCF-7) for cytotoxicity screening via MTT or resazurin assays .
- Data Analysis : Normalize viability data to controls and apply two-way ANOVA with post-hoc Dunnett’s test (α = 0.05) using GraphPad Prism. Report mean ± SD from triplicate experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzyl or cyclopropyl groups) influence binding affinity to target receptors?
- SAR Studies : Compare analogs with substituted benzyl groups (e.g., electron-withdrawing vs. donating substituents) using radioligand binding assays (e.g., μ-opioid or serotonin receptors). For example, fluorinated benzyl groups may enhance metabolic stability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Validate with mutagenesis studies .
Q. How can researchers resolve contradictions between computational predictions (e.g., binding energy) and experimental pharmacological data?
Q. What solvent systems optimize reaction yields and stereoselectivity during cyclopropane ring formation?
Q. What challenges arise in maintaining stereochemical integrity during N-alkylation steps, and how are they mitigated?
- Racemization Risk : Basic conditions during amide coupling may epimerize the chiral center. Mitigation strategies include:
- Low-temperature reactions (-20°C).
- Use of non-basic coupling agents (e.g., DIC/Oxyma).
- Monitoring via chiral HPLC at intermediate stages .
Q. What advanced analytical methods (beyond NMR/HRMS) confirm conformational stability in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
